Cas no 54198-89-9 (5-chloro-2-methyl-pyrimidine)

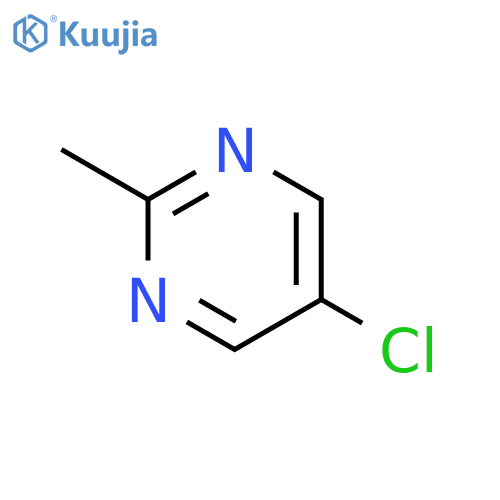

5-chloro-2-methyl-pyrimidine structure

商品名:5-chloro-2-methyl-pyrimidine

5-chloro-2-methyl-pyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-2-methylpyrimidine

- Pyrimidine,5-chloro-2-methyl-

- 2-​

- 5-​

- 5-Chlor-2-methyl-pyrimidin

- 5-chloro-2-methyl-pyrimidine

- chloro-​

- methylpyrimidine

- PYRIMIDINE, 5-CHLORO-2-METHYL-

- NSC165372

- 2-methyl-5-chloropyrimidine

- RP19822

- AB56396

- HP23682

- AB0057278

- Z4855

- ST24032981

- 54198-89-9

- NSC-165372

- CS-D1091

- J-517328

- FT-0648622

- MFCD10574686

- DTXSID80304311

- SY047891

- A870524

- AS-30860

- SCHEMBL1045564

- AKOS006304559

- NSC 165372

- DB-081933

-

- MDL: MFCD10574686

- インチ: 1S/C5H5ClN2/c1-4-7-2-5(6)3-8-4/h2-3H,1H3

- InChIKey: UISREOKYJBBYSC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])N=C(C([H])([H])[H])N=C1[H]

計算された属性

- せいみつぶんしりょう: 128.01400

- どういたいしつりょう: 128.0141259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 68.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 25.8

じっけんとくせい

- ふってん: 169.3℃ at 760 mmHg

- PSA: 25.78000

- LogP: 1.43840

5-chloro-2-methyl-pyrimidine セキュリティ情報

5-chloro-2-methyl-pyrimidine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

5-chloro-2-methyl-pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM121264-250mg |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 97% | 250mg |

$*** | 2023-05-30 | |

| Chemenu | CM121264-1g |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 97% | 1g |

$*** | 2023-05-30 | |

| TRC | C371055-10mg |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 10mg |

$ 236.00 | 2023-04-18 | ||

| Chemenu | CM121264-10g |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 97% | 10g |

$1103 | 2021-08-06 | |

| Alichem | A039000057-1g |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 98% | 1g |

$297.80 | 2023-09-01 | |

| eNovation Chemicals LLC | D566586-25g |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 95% | 25g |

$2000 | 2023-05-11 | |

| abcr | AB435967-5 g |

5-Chloro-2-methylpyrimidine; . |

54198-89-9 | 5g |

€525.90 | 2023-04-23 | ||

| Fluorochem | 216329-10g |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 95% | 10g |

£709.00 | 2022-03-01 | |

| Chemenu | CM121264-1g |

5-Chloro-2-methylpyrimidine |

54198-89-9 | 97% | 1g |

$234 | 2021-08-06 | |

| abcr | AB435967-5g |

5-Chloro-2-methylpyrimidine; . |

54198-89-9 | 5g |

€525.90 | 2023-09-04 |

5-chloro-2-methyl-pyrimidine 関連文献

-

1. Reactions of halogenomethanes in the vapour phase. Part 5. The reactions of imidazolines, anils, and 1-methylimidazole with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseReginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1980 1431

-

2. 623. Pyrimidines. Part VI. 5-BromopyrimidineJ. F. W. McOmie,I. M. White J. Chem. Soc. 1953 3129

-

3. Pyrolysis of 1-substituted pyrazoles and chloroform at 550?°C: formation of α-carboline from 1-benzylpyrazolesInayat A. Bhatti,Reginald E. Busby,Murtedza bin Mohamed,John Parrick,C. J. Granville Shaw J. Chem. Soc. Perkin Trans. 1 1997 3581

-

4. Reactions of halogenomethanes in the vapour phase. Part 4. The reactions of imidazoles with chloroform at 550 °C, and a comparison with their liquid-phase reactions with trichloroacetate ion or hexachloroacetone and baseReginald E. Busby,Mohammad A. Khan,Mohammad R. Khan,John Parrick,C. J. Granville Shaw,Mohammad Iqbal J. Chem. Soc. Perkin Trans. 1 1980 1427

54198-89-9 (5-chloro-2-methyl-pyrimidine) 関連製品

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54198-89-9)5-chloro-2-methyl-pyrimidine

清らかである:99%

はかる:5g

価格 ($):277.0